molecular formula C14H25NO4 B1313327 (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid CAS No. 300831-21-4

(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid

Cat. No. B1313327
CAS RN: 300831-21-4
M. Wt: 271.35 g/mol
InChI Key: ZVCMWNFQYIQWSY-NSHDSACASA-N
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Description

(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid (also known as TBCA-8) is a chiral α-amino acid derivative with a wide range of applications in the fields of chemical synthesis, scientific research, and medical applications. It has been used as a chiral building block in the synthesis of various compounds, including pharmaceuticals, and it is also used as a chiral ligand in asymmetric catalysis. In addition, TBCA-8 has been found to have interesting biochemical and physiological effects, and it has potential applications in the field of medical research.

Scientific Research Applications

Synthesis of Bioactive Molecules

An efficient stereoselective synthesis of Z-(2S)- and Z-(2R)-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, key intermediates in the synthesis of bulgecinine, underscores the importance of (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid derivatives in the production of molecules with biological significance (Holt et al., 2002). This synthesis route showcases the application of this compound in creating intermediates for further transformation into biologically active compounds.

Peptide Mimetics and Dipeptide Isosteres

The molecule also plays a role in the synthesis of peptide mimetics and dipeptide isosteres, as demonstrated by an efficient synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid (Mandal et al., 2005). These compounds are essential for developing novel therapeutics, highlighting the compound's utility in medicinal chemistry.

Enzyme Inhibition Studies

Moreover, the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, and their evaluation as inhibitors against human carbonic anhydrase I and II isoenzymes, indicate the potential of this compound derivatives in enzyme inhibition studies (Oktay et al., 2016). This application is crucial for drug discovery and understanding enzyme mechanisms.

Novel Amino Acid Derivatives

The synthesis of non-natural amino acid derivatives, such as (2R/3S) and (2S/3R) 2-(Tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acids, showcases the utility of this compound derivatives in creating highly conformationally-constrained novel α-amino acid derivatives with potential pharmaceutical applications (Yang et al., 2015).

Directed Hydrogenation for Cyclopentene Derivatives

The directed hydrogenation methodology to yield single diastereomers of cyclopentanecarboxylic acid methyl esters from this compound derivatives further exemplifies the compound's role in synthesizing hydrophobic amino acids, which are valuable in peptide synthesis (Smith et al., 2001).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCMWNFQYIQWSY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467759
Record name (2S)-N-Boc-amino-non-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300831-21-4
Record name (2S)-N-Boc-amino-non-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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